Einecs 275-468-4
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 275-468-4 is a chemical compound listed under the EU’s regulatory framework for commercial substances. These substances are subject to risk assessment under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) to fill toxicological data gaps using computational methods such as (Quantitative) Structure-Activity Relationships [(Q)SARs] .
The compound’s inclusion in EINECS implies its commercial relevance, and its safety evaluation likely relies on read-across approaches or predictive modeling, leveraging data from structurally or functionally similar substances .
Properties
CAS No. |
71459-59-1 |
|---|---|
Molecular Formula |
C70H61Cl2N11O15P2 |
Molecular Weight |
1429.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C70H61Cl2N11O15P2/c1-88-52-27-19-48(20-28-52)70(47-17-10-5-11-18-47,49-21-29-53(89-2)30-22-49)90-39-58-56(37-60(93-58)82-43-78-62-64(74-41-76-66(62)82)80-68(84)45-13-6-3-7-14-45)98-100(87,96-55-33-25-51(72)26-34-55)92-40-59-57(97-99(86,91-36-12-35-73)95-54-31-23-50(71)24-32-54)38-61(94-59)83-44-79-63-65(75-42-77-67(63)83)81-69(85)46-15-8-4-9-16-46/h3-11,13-34,41-44,56-61H,12,36-40H2,1-2H3,(H,74,76,80,84)(H,75,77,81,85)/t56-,57-,58+,59+,60+,61+,99?,100?/m0/s1 |
InChI Key |
OKWZLCMAIDZXFN-XELHUNASSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 275-468-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups within the molecule.
Scientific Research Applications
Einecs 275-468-4 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of other chemicals, materials, or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of Einecs 275-468-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, biochemical pathways, or physiological responses . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Key Findings :
- A small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict toxicity for >33,000 EINECS substances via RASAR (Read-Across Structure Activity Relationships) models .
- log Kow is a consistent predictor across multiple compound classes, explaining >60% of variance in acute toxicity .
Limitations and Uncertainties
- Structural Diversity : Only 54% of EINECS chemicals can be classified into QSAR-ready categories, leaving many substances (e.g., botanical extracts) without reliable analogs .
- Thresholds for Similarity: A 70% Tanimoto cutoff may exclude valid analogs with minor structural differences but significant toxicological overlap .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Einecs 275-468-4, and how should they be methodologically validated?
- Methodological Answer: Begin with spectroscopic methods (e.g., NMR, IR, mass spectrometry) to confirm molecular structure, followed by chromatographic techniques (HPLC, GC) for purity assessment. Validation requires calibration with certified reference materials, replication across multiple instruments, and statistical analysis of precision/accuracy (e.g., %RSD for repeatability). Ensure experimental protocols align with peer-reviewed literature to guarantee reproducibility .
Q. How should researchers design a preliminary study to assess the physicochemical properties of this compound?
- Methodological Answer: Define measurable outcomes (e.g., solubility, stability under varying pH/temperature). Use a factorial design to test independent variables (e.g., solvent polarity, thermal stress). Include negative controls (e.g., inert solvents) and triplicate measurements to account for experimental variability. Document equipment specifications (model, vendor) and environmental conditions to facilitate replication .
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated during initial experiments?
- Methodological Answer: Monitor reaction intermediates via TLC or in-situ spectroscopy to optimize yield. Characterize by-products using tandem MS or X-ray crystallography. Address purity issues by refining purification steps (e.g., gradient elution in column chromatography). Publish detailed synthetic protocols, including catalyst concentrations and reaction timelines, to avoid ambiguity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound to achieve scalable yields without compromising purity?
- Methodological Answer: Employ response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading). Validate models using ANOVA and confirmatory runs. Use high-throughput screening to identify optimal conditions. Report deviations from established protocols and include raw data in supplementary materials for peer validation .
Q. What statistical approaches are recommended to resolve contradictions in spectroscopic data for this compound across studies?
- Methodological Answer: Conduct meta-analysis of published spectra to identify systematic errors (e.g., solvent effects, instrument calibration). Apply multivariate analysis (PCA or PLS) to isolate confounding variables. Replicate disputed experiments under controlled conditions, ensuring alignment with original methodologies. Publish full datasets with metadata (e.g., instrument settings, sample preparation logs) .
Q. How can mechanistic studies on this compound integrate computational modeling with experimental data to validate hypotheses?
- Methodological Answer: Combine DFT calculations with kinetic experiments (e.g., Arrhenius plots) to probe reaction pathways. Validate computational models using isotopic labeling or intermediate trapping. Ensure force fields and basis sets are justified against benchmark systems. Disclose software versions and input parameters to enable reproducibility .
Methodological Frameworks and Best Practices
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data in repositories like Zenodo or Figshare, with metadata describing experimental conditions .
- Conflict Resolution in Literature : Use systematic review protocols (PRISMA guidelines) to assess bias and heterogeneity in published studies. Highlight methodological disparities (e.g., sampling size, detection limits) when reconciling contradictory findings .
- Ethical Reporting : Disclose funding sources, potential conflicts of interest, and compliance with safety protocols (e.g., fume hood use, waste disposal) in the "Acknowledgments" or "Methods" section .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
